3-Hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
3-Hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the empirical formula C₁₁H₉NO₃ . It belongs to the quinoline family and contains a hydroxyl group at position 3, a methyl group at position 6, and a carboxylic acid group at position 4 on the quinoline ring . This compound has garnered interest due to its potential biological activities and applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
Photoluminescence and Semiconductor Properties
A novel zinc zero-dimensional structure complex, incorporating 3-hydroxy-6-methylquinoline-4-carboxylic acid, demonstrates notable photoluminescence, emitting in the blue region. This emission is attributed to ligand-to-metal charge transfer. The compound also exhibits a narrow optical band gap of 1.73 eV, indicating potential semiconductor properties (Yi et al., 2019).
Synthesis of Substituted Quinolines
A two-step synthesis method has been developed for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids. These derivatives have applications in HIV integrase projects, highlighting the compound's potential in medicinal chemistry (Jentsch et al., 2018).
Supramolecular Framework in Organic Acid-Base Adducts
Studies on noncovalent weak interactions between 2-methylquinoline and various carboxylic acid derivatives have increased our understanding of 2-methylquinoline's role in binding with these acids. This understanding aids in the development of hydrogen-bonded supramolecular frameworks, which have a range of potential applications in materials science and organic chemistry (Jin et al., 2012).
Antioxidant Properties
N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a new chemical compound, has been shown to possess excellent antioxidant properties, indicating its potential use in combating oxidative stress-related conditions (Kawashima et al., 1979).
properties
IUPAC Name |
3-hydroxy-6-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFKJSKEQONJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719967 | |
Record name | 3-Hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methylquinoline-4-carboxylic acid | |
CAS RN |
854860-35-8 | |
Record name | 3-Hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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